

# Biophysical Characteristics of 5-Methoxyuridine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Methoxyuridine

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## Introduction

**5-Methoxyuridine** (5-moU) is a modified nucleoside, a derivative of uridine, that has garnered significant interest in the fields of molecular biology, virology, and an area of particular importance, therapeutic mRNA development. Its incorporation into messenger RNA (mRNA) transcripts has been shown to confer advantageous properties, most notably a reduction in the innate immune response and an increase in mRNA stability, thereby enhancing protein expression. This technical guide provides a comprehensive overview of the core biophysical characteristics of **5-methoxyuridine**, detailed experimental protocols for its analysis and application, and a visualization of its impact on key cellular signaling pathways.

## Core Biophysical Data

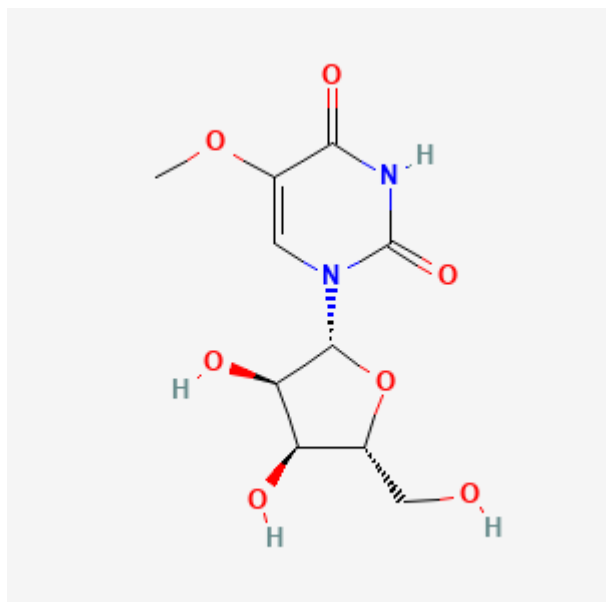
The fundamental biophysical properties of **5-methoxyuridine** are crucial for its application in various experimental and therapeutic contexts. A summary of these characteristics is presented below.

Property	Value	Source/Comment
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>7</sub>	[1][2][3][4][5]
Molecular Weight	274.23 g/mol	[1][3][4][5]
Melting Point	217-218 °C	[6]
Solubility	Soluble in water.[2] Solubility in organic solvents like DMSO and ethanol is also reported, but quantitative data is limited. [7]	Further experimental validation is recommended for specific applications.
pKa	Not experimentally determined in the reviewed literature. Computational studies on modified nucleobases suggest that the pKa of the uracil ring can be influenced by modifications at the 5-position.	For uridine, the pKa of N3 is approximately 9.2.
UV Absorbance (λmax)	A UV absorption spectrum of 5-methoxyuridine shows a maximum at approximately 265 nm at pH 2.	[2] The extinction coefficient for 5-methoxyuridine-5'-triphosphate is reported as 8, though units and conditions are not specified.[8]

## Structural Information

**5-methoxyuridine** is characterized by the presence of a methoxy group (-OCH<sub>3</sub>) at the 5th carbon of the uracil base. This modification distinguishes it from the canonical uridine nucleoside.

Chemical Structure of **5-Methoxyuridine**:



## Experimental Protocols

### In Vitro Transcription of 5-Methoxyuridine-Modified mRNA

This protocol outlines the synthesis of mRNA transcripts with complete substitution of uridine triphosphate (UTP) with **5-methoxyuridine** triphosphate (5-moUTP).

Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl<sub>2</sub>, 10 mM spermidine, 50 mM DTT)
- Ribonucleotide solution mix (ATP, CTP, GTP, each at a final concentration of 7.5 mM)
- **5-methoxyuridine**-5'-triphosphate (5-moUTP) solution (final concentration 7.5 mM)
- RNase Inhibitor
- Nuclease-free water

- DNase I (RNase-free)
- RNA purification kit

Procedure:

- **Reaction Setup:** In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. A typical 20  $\mu$ L reaction is described below.
  - Nuclease-free water: to a final volume of 20  $\mu$ L
  - 5x Transcription Buffer: 4  $\mu$ L
  - 100 mM DTT: 2  $\mu$ L
  - ATP, CTP, GTP solution mix (25 mM each): 2  $\mu$ L
  - 5-moUTP solution (75 mM): 2  $\mu$ L
  - Linearized DNA template (0.5-1  $\mu$ g): x  $\mu$ L
  - RNase Inhibitor (40 U/ $\mu$ L): 1  $\mu$ L
  - T7 RNA Polymerase: 2  $\mu$ L
- **Incubation:** Gently mix the components and incubate the reaction at 37°C for 2 hours.
- **DNase Treatment:** Add 1  $\mu$ L of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
- **RNA Purification:** Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
- **Quantification and Quality Control:** Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). The quality and integrity of the transcript can be assessed by agarose gel electrophoresis.

## Assessment of Immunogenicity of 5-moU-Modified mRNA in Cell Culture

This protocol describes a cell-based assay to evaluate the immunogenicity of 5-moU-modified mRNA by measuring the induction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interferon-alpha (IFN- $\alpha$ ).

### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)
- Complete cell culture medium
- 5-moU-modified mRNA and unmodified control mRNA
- Transfection reagent (e.g., Lipofectamine MessengerMAX)
- Phosphate-buffered saline (PBS)
- ELISA kits for human TNF- $\alpha$  and IFN- $\alpha$
- 96-well cell culture plates

### Procedure:

- Cell Seeding: Seed PBMCs or other immune cells in a 96-well plate at a density of  $2 \times 10^5$  cells per well in 100  $\mu$ L of complete culture medium.
- mRNA Transfection Complex Preparation:
  - For each well, dilute 100 ng of mRNA (5-moU-modified or unmodified control) in 25  $\mu$ L of Opti-MEM or other serum-free medium.
  - In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25  $\mu$ L of Opti-MEM.

- Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.
- Transfection: Add 50  $\mu$ L of the mRNA-transfection reagent complex to each well containing the cells. Include a "no mRNA" control and a positive control (e.g., LPS for TNF- $\alpha$ ).
- Incubation: Incubate the plate at 37°C in a CO<sub>2</sub> incubator for 24 hours.
- Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
- Cytokine Measurement by ELISA: Measure the concentration of TNF- $\alpha$  and IFN- $\alpha$  in the collected supernatants using the respective ELISA kits, following the manufacturer's protocols.[\[9\]](#)[\[10\]](#)
- Data Analysis: Compare the levels of cytokine secretion induced by the 5-moU-modified mRNA to the unmodified mRNA and the negative control. A significant reduction in cytokine levels for the 5-moU-modified mRNA indicates reduced immunogenicity.

## In Vitro PKR Activation Assay

This protocol details an in vitro assay to determine the extent to which 5-moU-modified mRNA activates the dsRNA-dependent Protein Kinase R (PKR).

Materials:

- Recombinant human PKR
- Lambda protein phosphatase ( $\lambda$ -PPase)
- PKR activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl<sub>2</sub>, 1 mM DTT)
- [ $\gamma$ -<sup>32</sup>P]ATP
- 5-moU-modified mRNA and unmodified control dsRNA (e.g., poly(I:C))
- SDS-PAGE gels and Western blotting apparatus

- Antibodies: anti-PKR (total) and anti-phospho-PKR (Thr446)

Procedure:

- PKR Dephosphorylation: Dephosphorylate the recombinant PKR by incubating it with  $\lambda$ -PPase according to the enzyme manufacturer's instructions. This is necessary to ensure a low basal level of PKR phosphorylation.
- Activation Reaction:
  - In a microcentrifuge tube, prepare the reaction mix containing dephosphorylated PKR, PKR activation buffer, and the RNA to be tested (5-moU-modified mRNA or control dsRNA) at various concentrations.
  - Initiate the reaction by adding  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
  - Incubate the reaction at 30°C for 15-30 minutes.
- Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
- SDS-PAGE and Autoradiography:
  - Separate the reaction products by SDS-PAGE.
  - Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated PKR.
- Western Blot Analysis (Alternative to Radiography):
  - Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with antibodies against total PKR and phospho-PKR (Thr446) to determine the ratio of activated to total PKR.
- Data Analysis: Quantify the level of PKR autophosphorylation in the presence of 5-moU-modified mRNA and compare it to the control dsRNA. A lower level of phosphorylation indicates reduced PKR activation.[\[11\]](#)[\[12\]](#)

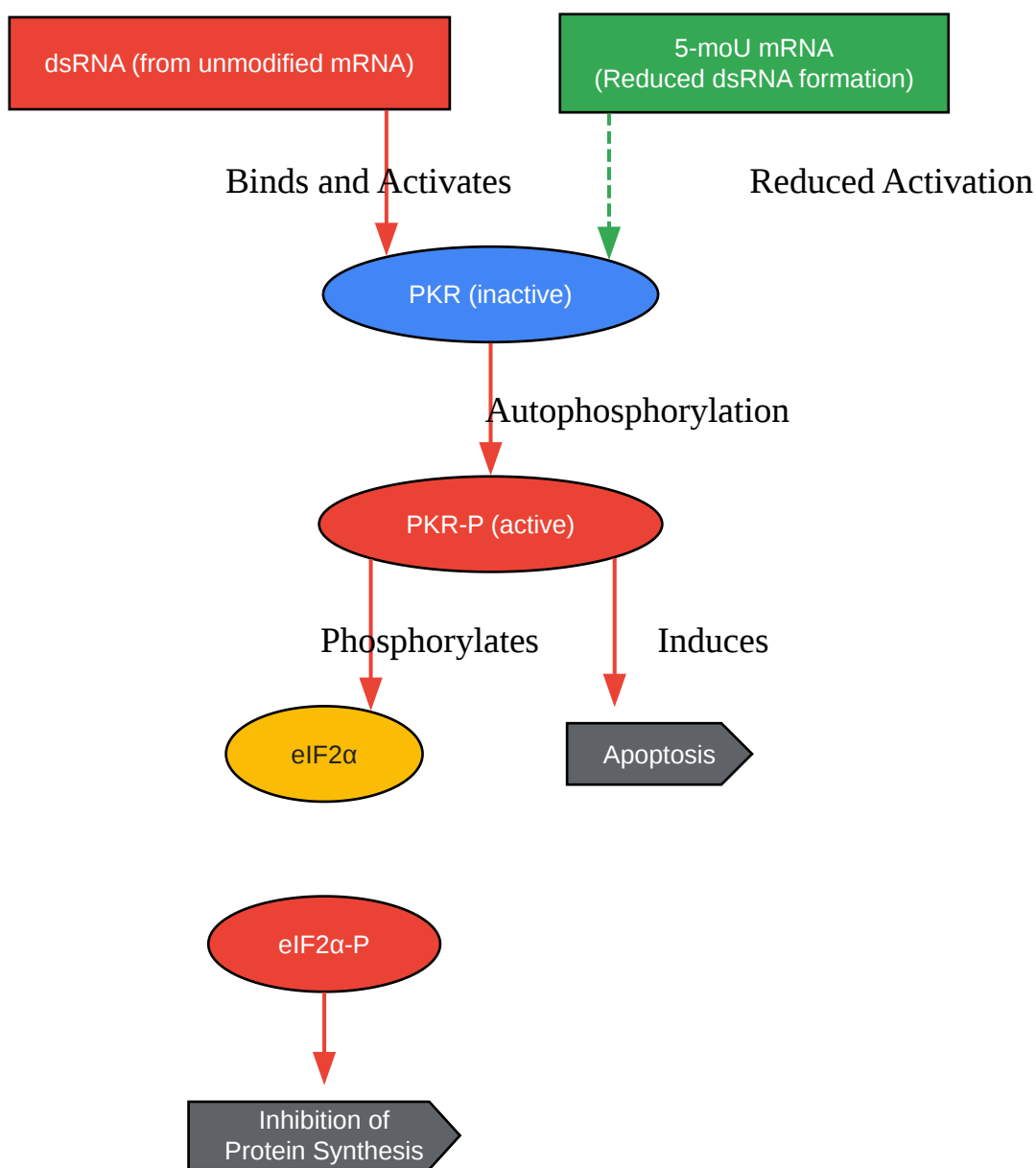
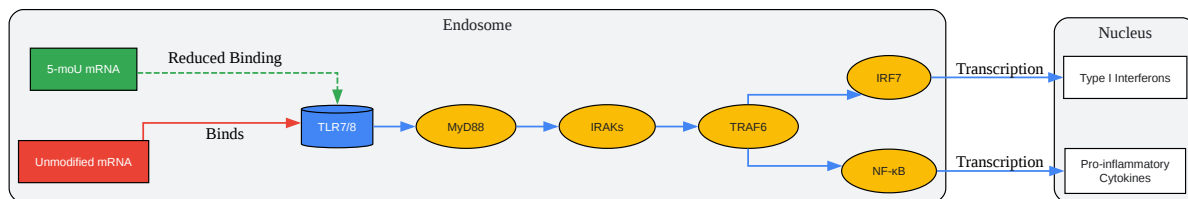
## Signaling Pathways and Visualization

The incorporation of **5-methoxyuridine** into mRNA transcripts significantly impacts their interaction with the innate immune system. The primary mechanisms involve the modulation of Toll-like receptor (TLR) signaling and the dsRNA-dependent protein kinase R (PKR) pathway.

### Toll-like Receptor (TLR) Signaling

Endosomal TLRs, particularly TLR7 and TLR8 in humans, are key sensors of single-stranded RNA (ssRNA). Recognition of unmodified foreign RNA by these receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. The modification of uridine to **5-methoxyuridine** is thought to sterically hinder the binding of the mRNA to these receptors, thereby dampening the downstream inflammatory response.





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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 3. [themoonlab.org](https://themoonlab.org) [[themoonlab.org](https://themoonlab.org)]
- 4. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. <sup>1</sup>H, <sup>13</sup>C and <sup>15</sup>N chemical shift assignment of the stem-loop 5a from the 5'-UTR of SARS-CoV-2 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. In vitro transcription of guide RNAs and 5'-triphosphate removal [[protocols.io](https://www.protocols.io)]
- 7. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. In vitro transcription of guide RNAs and 5'-triphosphate removal [[protocols.io](https://www.protocols.io)]
- 9. SignalKinease® Human TNF- $\alpha$  Sandwich ELISA Kit | Cell Signaling Technology [[cellsignal.com](https://www.cellsignal.com)]
- 10. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [[thermofisher.com](https://www.thermofisher.com)]
- 11. Nucleoside modifications modulate activation of the protein kinase PKR in an RNA structure-specific manner - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Controlling activation of the RNA-dependent protein kinase by siRNAs using site-specific chemical modification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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